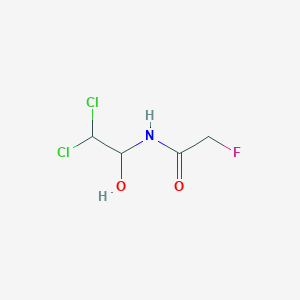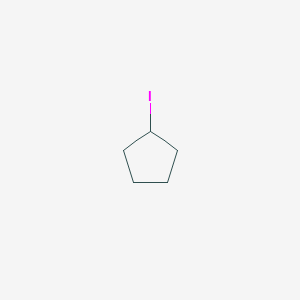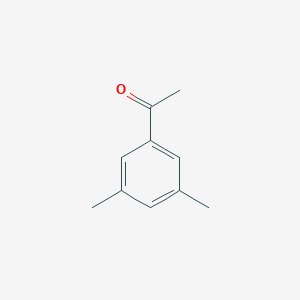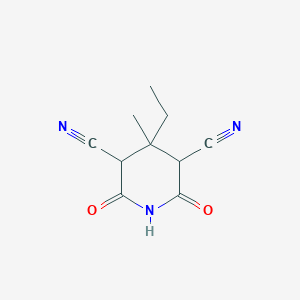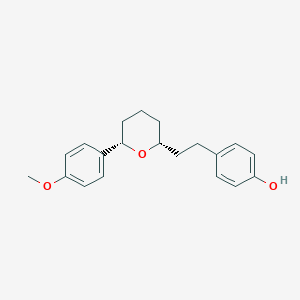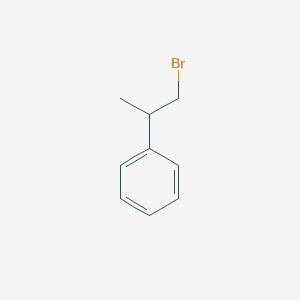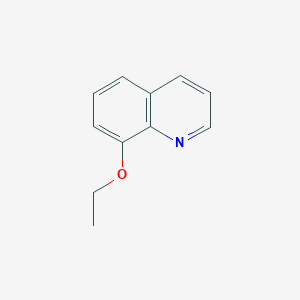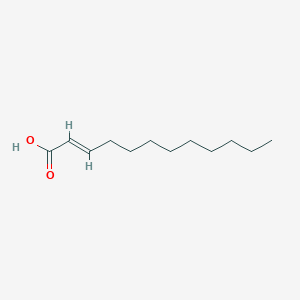![molecular formula O4Sb2 B073367 2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide CAS No. 1332-81-6](/img/structure/B73367.png)
2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide is a compound that belongs to the class of bicyclic structures. These structures are characterized by their unique ring systems, which can impart distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trioxa-1lambda5,3-distibabicyclo[11The reaction conditions often require the use of specific catalysts and controlled environments to ensure the correct formation of the desired product.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state antimony compounds, while reduction reactions may produce lower oxidation state products .
科学的研究の応用
2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include interactions with enzymes and other proteins.
類似化合物との比較
Similar Compounds
Uniqueness
2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide is unique due to the presence of antimony in its structure, which imparts distinct chemical properties compared to similar compounds containing other elements like nitrogen or iron. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
1332-81-6 |
|---|---|
分子式 |
O4Sb2 |
分子量 |
307.52 g/mol |
InChI |
InChI=1S/4O.2Sb |
InChIキー |
AHBGXHAWSHTPOM-UHFFFAOYSA-N |
SMILES |
O=[Sb]=O.O=[Sb]=O |
正規SMILES |
O=[Sb]=O.O=[Sb]=O |
Key on ui other cas no. |
1332-81-6 |
同義語 |
antimony oxide antimony tetroxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



